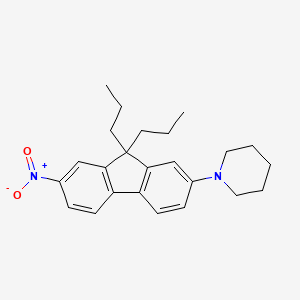
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine is a complex organic compound characterized by its unique structure, which includes a fluorenyl group substituted with nitro and dipropyl groups, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine typically involves multiple steps, starting with the preparation of the fluorenyl precursor The fluorenyl compound is nitrated to introduce the nitro group, followed by alkylation to add the dipropyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Nitro-9,9-dibutyl-9H-fluoren-2-YL)piperidine
- 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)azetidine
- 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)ethanone
Uniqueness
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine is unique due to its specific substitution pattern and the presence of both a nitro group and a piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918442-31-6 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(7-nitro-9,9-dipropylfluoren-2-yl)piperidine |
InChI |
InChI=1S/C24H30N2O2/c1-3-12-24(13-4-2)22-16-18(25-14-6-5-7-15-25)8-10-20(22)21-11-9-19(26(27)28)17-23(21)24/h8-11,16-17H,3-7,12-15H2,1-2H3 |
InChI Key |
RJVWSQBSVQTREC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)N3CCCCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
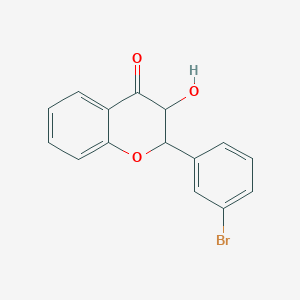
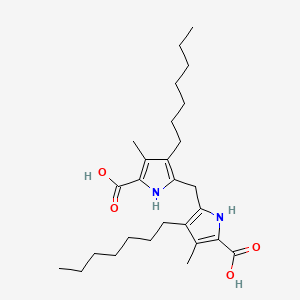
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)

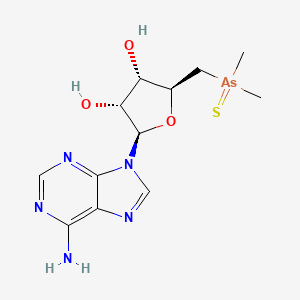
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
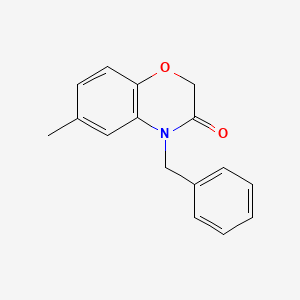
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)

